molecular formula C17H15Cl2NO4 B5784254 ethyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate

ethyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate

Cat. No. B5784254
M. Wt: 368.2 g/mol
InChI Key: YSFDIQKPABYSSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate is a synthetic compound that has gained attention for its potential applications in scientific research. This compound is commonly referred to as ethyl 2-(3,6-dichloro-2-methoxybenzamido)benzoate or simply as DCMB-Ethyl. The compound has been synthesized using various methods and has been shown to exhibit promising biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DCMB-Ethyl is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins involved in cell growth and proliferation. DCMB-Ethyl may also induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
DCMB-Ethyl has been shown to exhibit promising biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. DCMB-Ethyl has also been shown to have anti-inflammatory properties and has potential applications in the treatment of inflammatory diseases. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative damage.

Advantages and Limitations for Lab Experiments

DCMB-Ethyl has several advantages for use in lab experiments. This compound is relatively easy to synthesize and can be obtained in sufficient quantities for research purposes. DCMB-Ethyl has also been shown to exhibit promising biochemical and physiological effects, making it a useful tool for investigating various biological processes. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving DCMB-Ethyl. One potential area of investigation is the development of more potent analogs of this compound with improved pharmacological properties. Another area of research is the identification of the specific molecular targets of DCMB-Ethyl, which may provide insight into its mechanism of action. Additionally, further studies are needed to investigate the potential applications of DCMB-Ethyl in the treatment of various diseases, including cancer and inflammatory diseases.

Synthesis Methods

The synthesis of ethyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate has been achieved using several methods. One of the most common methods involves the reaction of 3,6-dichloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with ethyl 2-amino benzoate in the presence of a base to yield this compound. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

DCMB-Ethyl has been used in various scientific research studies. One of the most common applications of this compound is in the field of cancer research. DCMB-Ethyl has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. This compound has also been shown to have anti-inflammatory properties and has potential applications in the treatment of inflammatory diseases.

properties

IUPAC Name

ethyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4/c1-3-24-17(22)10-6-4-5-7-13(10)20-16(21)14-11(18)8-9-12(19)15(14)23-2/h4-9H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFDIQKPABYSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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